4-(4-Chlorophenyl)-3-oxobutanenitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-3-1-8(2-4-9)7-10(13)5-6-12/h1-4H,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBZKZQULSHJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of 2 4 Chlorophenyl 3 Oxobutanenitrile
Fundamental Reaction Pathways of the Nitrile Group
The nitrile group (C≡N) is a versatile functional group that undergoes several fundamental reactions. Its strong polarization, with an electrophilic carbon atom, makes it susceptible to attack by nucleophiles. libretexts.org
Nucleophilic addition is a principal reaction pathway for nitriles. The electrophilic carbon of the nitrile group readily reacts with nucleophiles, leading to the formation of an sp²-hybridized imine anion. This reaction is analogous to the nucleophilic addition to a carbonyl group, which results in an sp³-hybridized alkoxide ion. libretexts.org
A common example of nucleophilic addition to a nitrile is the reaction with Grignard reagents. The Grignard reagent adds to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.org The initial addition of the nucleophile to the carbon-nitrogen triple bond is similar to the addition to a carbonyl double bond. libretexts.orglibretexts.org
The table below summarizes typical nucleophilic addition reactions involving nitrile groups.
| Nucleophile | Reagent Example | Intermediate | Final Product |
| Hydride Ion | Lithium aluminum hydride (LiAlH₄) | Imine anion | Primary amine |
| Organometallic | Grignard Reagent (R-MgX) | Imine anion salt | Ketone |
| Hydroxide (B78521) Ion | Sodium hydroxide (NaOH) | Imidate anion | Carboxylic acid |
This table illustrates general reactions of the nitrile group and not specifically 2-(4-Chlorophenyl)-3-oxobutanenitrile (B1294653).
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then occurs, leading to a dianion, which upon protonation with water, gives the primary amine. libretexts.org
The reduction of nitriles can also yield aldehydes under specific conditions. While strong reducing agents like LiAlH₄ typically lead to amines, the use of less reactive reagents can stop the reaction at the aldehyde stage.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. rsc.orglibretexts.org In basic hydrolysis, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile to form an imidate anion. This is followed by protonation and tautomerization to an amide, which can be further hydrolyzed to a carboxylate ion. libretexts.orgrsc.org
Acid-catalyzed hydrolysis involves the initial protonation of the nitrogen atom, forming a highly electrophilic nitrilium ion. Water then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forms a primary amide. Further hydrolysis of the amide under acidic conditions yields the carboxylic acid. rsc.org
The general scheme for nitrile hydrolysis is presented below:
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₃O⁺, heat | Amide | Carboxylic Acid |
| Basic | NaOH, H₂O, heat | Carboxylate salt | Carboxylic Acid (after acidification) |
This table illustrates general reactions of the nitrile group and not specifically 2-(4-Chlorophenyl)-3-oxobutanenitrile.
While the nitrile group itself is not a leaving group, nucleophilic substitution reactions can occur at the α-carbon (the carbon adjacent to the nitrile). The electron-withdrawing nature of the nitrile group can facilitate these reactions. However, in the case of 2-(4-chlorophenyl)-3-oxobutanenitrile, the primary site for nucleophilic attack is the electrophilic carbon of the nitrile or the carbonyl group. Nucleophilic substitution reactions are a broad class of reactions where a nucleophile replaces a leaving group. fiveable.me
Reactivity of the Ketone Moiety
The ketone group (C=O) is another key reactive center in 2-(4-chlorophenyl)-3-oxobutanenitrile. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orglibretexts.org
The most significant reaction of the ketone moiety is nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This reaction transforms the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral geometry. libretexts.orgmasterorganicchemistry.com The addition can be either reversible or irreversible, depending on the nature of the nucleophile. masterorganicchemistry.com
For instance, the addition of cyanide ion to a ketone forms a cyanohydrin. libretexts.orglearncbse.in This reaction is reversible, and the position of the equilibrium depends on the reaction conditions. youtube.com The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide ion. libretexts.org
The table below outlines common nucleophilic addition reactions at the ketone carbonyl group.
| Nucleophile | Reagent Example | Product Type |
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Cyanide Ion | Hydrogen cyanide (HCN) | Cyanohydrin |
| Amines | Primary Amine (RNH₂) | Imine |
| Water | H₂O | Geminal Diol (Hydrate) |
This table illustrates general reactions of the ketone group and not specifically 2-(4-Chlorophenyl)-3-oxobutanenitrile.
Reduction to Alcohols
The ketone functional group in 2-(4-chlorophenyl)-3-oxobutanenitrile is susceptible to reduction, yielding the corresponding secondary alcohol, 2-(4-chlorophenyl)-3-hydroxybutanenitrile. This transformation can be achieved using various reducing agents. For instance, sodium borohydride or lithium aluminum hydride are commonly employed for the reduction of ketones to alcohols. evitachem.com
A significant area of research has been the asymmetric reduction of β-ketonitriles to produce chiral β-hydroxy nitriles, which are valuable building blocks in the synthesis of pharmaceuticals. acs.org Enzymatic reductions have shown particular promise in this regard. The use of a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been demonstrated to efficiently catalyze the reduction of various aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with excellent enantioselectivity. acs.orgorganic-chemistry.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which often require harsh reaction conditions and may produce significant waste. acs.orgorganic-chemistry.org
| Reduction Method | Product | Key Features |
| Chemical Reduction (e.g., NaBH4, LiAlH4) | 2-(4-chlorophenyl)-3-hydroxybutanenitrile | Standard method for ketone reduction. evitachem.com |
| Enzymatic Reduction (CMCR) | (R)-2-(4-chlorophenyl)-3-hydroxybutanenitrile | High enantioselectivity (typically >99% ee) and high yields (85-92%). organic-chemistry.org |
Condensation Reactions
The active methylene (B1212753) group situated between the ketone and nitrile functionalities in 2-(4-chlorophenyl)-3-oxobutanenitrile makes it a prime candidate for various condensation reactions. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.
One of the most notable condensation reactions involving β-ketonitriles is the Gewald reaction, which leads to the formation of highly substituted 2-aminothiophenes. researchgate.netwikipedia.orgumich.edu This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or α-cyanoketone in the presence of elemental sulfur and a base. wikipedia.org In the context of 2-(4-chlorophenyl)-3-oxobutanenitrile, it can react with elemental sulfur and a base to yield a substituted 2-aminothiophene. The mechanism is believed to proceed through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgchemrxiv.org
Furthermore, the active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated products. wikipedia.orgnih.gov This reaction is typically catalyzed by a weak base.
| Condensation Reaction | Reactants | Product Type |
| Gewald Reaction | 2-(4-chlorophenyl)-3-oxobutanenitrile, elemental sulfur, base | Substituted 2-aminothiophene researchgate.netwikipedia.org |
| Knoevenagel Condensation | 2-(4-chlorophenyl)-3-oxobutanenitrile, aldehyde/ketone, base | α,β-unsaturated nitrile-ketone wikipedia.orgnih.gov |
Reactivity of the Aromatic Ring and Substituent Effects
Electrophilic Aromatic Substitution
The benzene (B151609) ring of 2-(4-chlorophenyl)-3-oxobutanenitrile can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. evitachem.com The chlorine atom, being an ortho, para-directing group, will influence the position of the incoming electrophile. vedantu.comvedantu.comquora.com This is due to the interplay of the electron-withdrawing inductive effect and the electron-donating resonance effect of the chlorine atom. vedantu.comlibretexts.org While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs the incoming electrophile to the ortho and para positions. vedantu.comvedantu.com
Influence of the Chlorine Substituent on Reactivity and Electronic Effects
The chlorine atom on the phenyl ring has a significant impact on the molecule's electronic properties and reactivity. Chlorine is an electron-withdrawing group due to its high electronegativity, which it exerts through the inductive effect (-I effect). vedantu.comvedantu.com This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. stackexchange.com
However, chlorine also possesses lone pairs of electrons that can be delocalized into the aromatic ring through the resonance effect (+R effect). vedantu.comlibretexts.org This resonance effect increases the electron density at the ortho and para positions. vedantu.comquora.com The interplay between the stronger deactivating inductive effect and the weaker directing resonance effect is a key feature of halogen-substituted aromatic compounds. vedantu.comvedantu.com
| Electronic Effect of Chlorine | Description | Impact on Reactivity |
| Inductive Effect (-I) | Withdrawal of electron density from the aromatic ring through the sigma bond. vedantu.comvedantu.com | Deactivates the ring towards electrophilic aromatic substitution. stackexchange.com |
| Resonance Effect (+R) | Donation of lone pair electrons into the aromatic ring through the pi system. vedantu.comlibretexts.org | Directs incoming electrophiles to the ortho and para positions. vedantu.comvedantu.com |
Reactivity of the α,β-Unsaturated Nitrile-Ketone System
While 2-(4-chlorophenyl)-3-oxobutanenitrile itself is not an α,β-unsaturated system, its derivatives, often formed through condensation reactions, are. The reactivity of such systems is of significant interest in organic synthesis.
Michael Additions
The α,β-unsaturated nitrile-ketone system is an excellent Michael acceptor. masterorganicchemistry.comlibretexts.org The presence of two electron-withdrawing groups (ketone and nitrile) makes the β-carbon highly electrophilic and susceptible to attack by nucleophiles in a conjugate addition reaction. masterorganicchemistry.com A wide range of nucleophiles, including enolates, amines, and thiols, can participate in Michael additions with such systems. organic-chemistry.org This reaction is a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of a variety of 1,5-dicarbonyl compounds and their analogues. libretexts.org
Cyclocondensation Reactions
Cyclocondensation reactions of 2-(4-Chlorophenyl)-3-oxobutanenitrile, which possesses a 1,3-dicarbonyl-like functionality, provide a direct pathway to various heterocyclic systems. A notable example is its reaction with hydrazine (B178648) derivatives to form pyrazoles.
The reaction of 2-(4-Chlorophenyl)-3-oxobutanenitrile with hydrazine hydrate (B1144303) proceeds via a classical Knorr-type pyrazole (B372694) synthesis. In this reaction, the two nitrogen atoms of hydrazine react with the two electrophilic carbonyl carbons of the β-ketonitrile, leading to the formation of a stable five-membered aromatic ring. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol. This process results in the formation of 3-(4-chlorophenyl)-5-methyl-1H-pyrazole. The regioselectivity of the reaction is governed by the differential reactivity of the ketone and the nitrile-derived carbon.
Similarly, substituted hydrazines, such as phenylhydrazine (B124118), can be employed to synthesize N-substituted pyrazoles. The reaction with phenylhydrazine yields 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole. The conditions for this reaction are analogous to those used with hydrazine hydrate, often involving refluxing in an alcoholic solvent.
| Reactant | Product | Reaction Conditions | Yield (%) |
| Hydrazine hydrate | 3-(4-chlorophenyl)-5-methyl-1H-pyrazole | Ethanol, Reflux | Not Reported |
| Phenylhydrazine | 1-phenyl-3-(4-chlorophenyl)-5-methyl-1H-pyrazole | Ethanol, Reflux | Not Reported |
Oxidative Cyclization Reactions
Oxidative cyclization reactions expand the synthetic utility of 2-(4-Chlorophenyl)-3-oxobutanenitrile, enabling the formation of sulfur-containing heterocycles like aminothiazoles. A key example is the Hantzsch thiazole (B1198619) synthesis, which, in a modified one-pot approach, can utilize the β-ketonitrile as a starting material.
This one-pot synthesis of 2-amino-4-(4-chlorophenyl)-5-methylthiazole involves the reaction of 2-(4-Chlorophenyl)-3-oxobutanenitrile with a halogenating agent, such as copper(II) bromide, and thiourea (B124793). The reaction proceeds through an initial α-bromination of the ketone functionality to form an α-haloketone intermediate in situ. This intermediate is not isolated but directly reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the carbon bearing the bromine atom, and subsequent intramolecular condensation and dehydration lead to the formation of the aminothiazole ring. This method is advantageous as it avoids the isolation of the often lachrymatory α-haloketone intermediates.
| Reactants | Product | Reaction Conditions | Yield (%) |
| 2-(4-Chlorophenyl)-3-oxobutanenitrile, Copper(II) Bromide, Thiourea | 2-amino-4-(4-chlorophenyl)-5-methylthiazole | One-pot, Reflux | Not Reported |
Mechanistic Investigations and Reaction Dynamics
Tautomeric Equilibria in α-Ketonitriles
The compound 4-(4-Chlorophenyl)-3-oxobutanenitrile is a γ-ketonitrile. However, this section will discuss the tautomeric equilibria in the closely related class of α-ketonitriles and β-ketonitriles, as they provide a valuable framework for understanding the potential behavior of the target compound. Tautomerism in these molecules is a key feature influencing their structure, stability, and reactivity. The primary equilibria of interest are the keto-enol and nitrile-ketenimine tautomerisms.
In the gas phase, the equilibrium between the keto and enol forms is governed by the intrinsic stabilities of the molecules without influence from solvent interactions. For related β-dicarbonyl and β-ketonitrile compounds, computational studies using Density Functional Theory (DFT) have been employed to determine the relative energies of these tautomers. orientjchem.orgasu.edu
Theoretical calculations on a range of β-ketonitriles indicate that the enol forms are the most relevant tautomers apart from the keto form. researchgate.net The stability of the enol tautomer is significantly influenced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the nitrogen atom of the nitrile group. This creates a stable six-membered pseudo-ring. For many β-dicarbonyl compounds, the enol form is strongly favored due to conjugation and this intramolecular hydrogen bonding. masterorganicchemistry.com For instance, studies on acetoacetyl fluoride in the gas phase show a strong predominance of the keto-enol form due to its higher vapor pressure. rsc.org
A computational study on several β-ketonitriles calculated the relative gas-phase energies of the possible tautomers. The results consistently show the keto form as the most stable ground state, with the Z-enol form being the next most stable isomer.
Table 1: Calculated Relative Gas-Phase Energies for Tautomers of a Model β-Ketonitrile (Data derived from analogous systems)
| Tautomer | Relative Energy (kcal/mol) |
| Keto | 0.00 |
| (Z)-Enol | +2.5 to +4.5 |
| (E)-Enol | +7.0 to +9.0 |
| Ketenimine | > +15.0 |
| Note: This table represents typical calculated values for β-ketonitriles from DFT studies and is intended for illustrative purposes. researchgate.net |
Another possible, though less common, tautomeric equilibrium in ketonitriles is the nitrile-ketenimine tautomerism. This involves the migration of an α-proton to the nitrogen atom of the nitrile group, resulting in a ketenimine structure (C=C=N-H).
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for investigating tautomeric equilibria. rsc.orgencyclopedia.pub
NMR Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are highly effective for identifying and quantifying tautomers in solution, as the tautomeric interconversion is often slow on the NMR timescale. asu.edu
¹H NMR: In the keto form of a ketonitrile, characteristic signals for α-protons adjacent to the carbonyl and nitrile groups are observed. In the enol form, a key signal is the enolic hydroxyl (-OH) proton, which is often broad and can have a chemical shift greater than 10 ppm due to strong intramolecular hydrogen bonding. encyclopedia.pub However, this signal may not be observed in some solvents. researchgate.net The vinylic proton of the enol form also gives a characteristic signal. By integrating the signals corresponding to each tautomer, their relative concentrations and the equilibrium constant (Keq) can be determined. thermofisher.comnanalysis.com
¹³C NMR: The carbon signals for the carbonyl carbon (C=O) in the keto form and the vinylic carbons (C=C) in the enol form appear at distinct chemical shifts, providing further evidence for the presence of both tautomers. encyclopedia.pub
In studies of various β-ketonitriles, ¹H and ¹³C NMR spectra confirmed the presence of keto-enol equilibria but showed no evidence of a nitrile-ketenimine form. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between tautomers by identifying their characteristic functional group vibrations.
Keto Form: Exhibits a strong absorption band for the C=O stretch (typically 1700–1740 cm⁻¹) and the C≡N stretch (around 2250 cm⁻¹).
Enol Form: Shows a broad O-H stretching band (3200–3600 cm⁻¹) due to hydrogen bonding, a C=C stretching band (1600–1650 cm⁻¹), and a C≡N band that may be shifted due to conjugation.
Influence of Substituents on Reaction Pathways and Equilibria
Substituents can exert significant electronic and steric effects on the position of the tautomeric equilibrium and the reactivity of ketonitriles. semanticscholar.org The principles observed in related β-dicarbonyl systems are largely applicable. mdpi.com
The equilibrium position is determined by the relative stability of the keto and enol forms. Substituents that stabilize the enol form more than the keto form will shift the equilibrium towards the enol.
Electron-Withdrawing Groups (EWGs): When attached to the carbon skeleton, EWGs tend to increase the acidity of the α-protons, facilitating enolization. More importantly, an EWG can stabilize the resulting enol tautomer through resonance or inductive effects. For this compound, the 4-chlorophenyl group is weakly electron-withdrawing by induction due to the electronegativity of chlorine. This effect can help stabilize the negative charge density within the conjugated π-system of the enol form.
Electron-Donating Groups (EDGs): EDGs generally decrease the acidity of α-protons and can destabilize the enol form, shifting the equilibrium toward the keto tautomer.
Steric Effects: Bulky substituents can influence the planarity and stability of the enol tautomer. Large groups may cause steric hindrance that destabilizes the enol form, favoring the keto tautomer. mdpi.com
In β-diketones, it has been observed that substituents like CF₃ strongly favor the enol tautomer, while groups like F, Cl, and OCH₃ attached directly to the central carbon can favor the keto form. mdpi.com For aryl β-diketones, electron-deficient aryl groups tend to favor the enol form. mdpi.com
Detailed Mechanistic Studies of Specific Transformations (e.g., Hammett Studies)
The Hammett equation is a powerful tool in physical organic chemistry used to investigate reaction mechanisms and the electronic effects of substituents on reaction rates and equilibria. wikipedia.org It provides a linear free-energy relationship that correlates reaction rate constants (k) or equilibrium constants (K) for a series of reactions involving meta- or para-substituted benzene (B151609) derivatives. pharmacy180.com
The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect of the substituent relative to hydrogen. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. scribd.com
ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the susceptibility of the reaction to the electronic effects of substituents. wikipedia.org
Interpreting the Reaction Constant (ρ):
Sign of ρ: A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (positive σ). This implies a buildup of negative charge (or loss of positive charge) in the transition state or product relative to the reactant. A negative ρ value means the reaction is favored by electron-donating groups (negative σ), indicating a buildup of positive charge (or loss of negative charge). wikipedia.org
Magnitude of ρ: The absolute value of ρ indicates the sensitivity of the reaction to substituent effects. A large |ρ| value (e.g., > 1) suggests that the reaction center is highly sensitive to electronic effects and that significant charge is developed in the transition state. youtube.com
While no specific Hammett study for this compound is available, a hypothetical study on its deprotonation by a base would be expected to yield a positive ρ value, as the electron-withdrawing 4-chlorophenyl group would stabilize the resulting enolate anion, thereby increasing the acidity and the rate of deprotonation.
Table 2: Hammett Substituent Constants (σ) for Common Para-Substituents
| Substituent | σₚ Value | Electronic Effect |
| -OCH₃ | -0.27 | Strong Electron-Donating |
| -CH₃ | -0.17 | Electron-Donating |
| -H | 0.00 | Reference |
| -Cl | +0.23 | Electron-Withdrawing |
| -CN | +0.66 | Strong Electron-Withdrawing |
| -NO₂ | +0.78 | Very Strong Electron-Withdrawing |
Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of tautomerization provide insight into the rate of interconversion and the relative stability of the tautomers at equilibrium.
Thermodynamics: The position of the tautomeric equilibrium is a thermodynamic question, governed by the change in Gibbs free energy (ΔG) between the tautomers. The equilibrium constant (Keq = [Enol]/[Keto]) can be determined experimentally, often by NMR integration. thermofisher.com Once Keq is known, ΔG can be calculated using the equation:
ΔG = -RT ln(Keq)
Where:
R is the ideal gas constant.
T is the temperature in Kelvin.
A negative ΔG indicates that the enol form is more stable and favored at equilibrium, while a positive ΔG indicates the keto form is favored. Studies on related β-ketoamides and β-ketonitriles show that the equilibrium is solvent-dependent; polar solvents often stabilize the more polar keto tautomer, shifting the equilibrium in its favor. asu.eduresearchgate.netsemanticscholar.org
Kinetics: The rate of interconversion between tautomers determines whether they can be observed as distinct species. For many β-dicarbonyl compounds, the energy barrier for interconversion is high enough that the process is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both keto and enol forms. asu.eduthermofisher.com The tautomerization can be catalyzed by acids or bases. masterorganicchemistry.com The rate-determining step for acid-catalyzed keto-to-enol conversion is typically the deprotonation of the α-carbon. masterorganicchemistry.com
Table 3: Illustrative Thermodynamic Data for Keto-Enol Equilibrium in a Model β-Ketonitrile (Data derived from analogous systems)
| Solvent | Keq ([Enol]/[Keto]) | ΔG at 298 K (kcal/mol) | Predominant Form |
| Cyclohexane (nonpolar) | 1.5 | -0.24 | Enol |
| Chloroform | 0.8 | +0.13 | Keto |
| Acetone | 0.4 | +0.54 | Keto |
| DMSO (polar) | 0.2 | +0.95 | Keto |
| Note: This table represents typical values for β-ketonitriles and illustrates the general trend of solvent effects. researchgate.net |
Derivatization and Synthetic Utility As a Building Block
Utilization in Heterocyclic Synthesis
The compound is a key starting material for synthesizing a range of heterocyclic systems, which are integral components of many biologically active molecules.
Polysubstituted pyrroles are of great interest in medicinal chemistry, and multicomponent reactions offer an efficient pathway for their synthesis. nih.govorientjchem.orgrsc.orgresearchgate.net While direct synthesis from 4-(4-Chlorophenyl)-3-oxobutanenitrile is one application, its structural components are often utilized in one-pot, three-component reactions. For instance, the reaction between a phenacyl alcohol (like 1-(4-chlorophenyl)-2-hydroxyethan-1-one), 3-oxobutanenitrile, and an aniline (B41778) can yield highly functionalized pyrroles. nih.gov This powerful, one-step method allows for the creation of a diverse library of pyrrole (B145914) analogues by varying the nitrile and amine substrates. nih.gov The resulting pyrrole derivatives are precursors to potential drug candidates, including those with antituberculosis and anti-inflammatory properties. researchgate.net The cyano group on the synthesized pyrrole ring is particularly useful as it can be readily converted into other functional groups like aldehydes, amides, or alcohols for further structural modifications. nih.gov
The table below details examples of pyrrole derivatives synthesized from precursors structurally related to this compound.
| Precursor 1 | Precursor 2 | Precursor 3 | Synthesized Pyrrole Derivative |
| 1-(4-chlorophenyl)-2-hydroxyethan-1-one | 3-oxobutanenitrile | 4-chloro aniline | 1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile nih.gov |
| 2-hydroxy-1-(p-tolyl)ethan-1-one | 3-oxobutanenitrile | 4-fluoro aniline | 1-(4-Fluorophenyl)-5-(4-methylphenyl)-2-methyl-1H-pyrrole-3-carbonitrile nih.gov |
| 2-hydroxy-1-(4-methoxyphenyl)ethan-1-one | 3-oxobutanenitrile | 4-fluoro aniline | 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carbonitrile nih.gov |
This table showcases the versatility of the three-component synthesis in creating a variety of substituted pyrroles.
The core structure of this compound is also fundamental to the synthesis of other important heterocycles like indoles and isoxazolines.
Indole (B1671886) Synthesis: A facile and efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles involves the intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. acs.orgnih.govacs.orgnih.govresearchgate.net This precursor, which is a derivative of the title compound featuring an amino group on the phenyl ring, undergoes a nucleophilic 5-exo-trig cyclization. acs.org This transformation highlights a direct pathway from an oxobutanenitrile framework to the valuable indole scaffold, which is present in a vast number of natural products and pharmaceuticals. openmedicinalchemistryjournal.compharmaguideline.comnih.govdergipark.org.trbeilstein-journals.org
Isoxazoline (B3343090) Synthesis: Isoxazolines are five-membered heterocyclic compounds known for their wide range of biological activities. acs.orgnih.gov The synthesis of isoxazoline derivatives can be achieved through the reaction of β-ketonitriles with hydroxylamine (B1172632). acs.orgacs.org This reaction involves the cyclocondensation of the hydroxylamine with the keto group of the butanenitrile. acs.org Another common route involves the treatment of chalcones (α,β-unsaturated ketones), which can be derived from related precursors, with hydroxylamine hydrochloride to yield 3,5-disubstituted isoxazolines. jocpr.com
| Target Heterocycle | Synthetic Approach | Key Precursor |
| Indole Derivative | Intramolecular nucleophilic cyclization acs.orgnih.gov | 4-(2-aminophenyl)-4-oxo-2-(4-chlorophenyl)butanenitrile |
| Isoxazoline Derivative | Cyclocondensation with hydroxylamine acs.orgacs.org | This compound |
| Isoxazoline Derivative | Reaction of chalcone (B49325) with hydroxylamine jocpr.com | N-(4-chlorophenyl)-3-(substituted-phenyl)acryl amide |
This table summarizes synthetic routes to indole and isoxazoline derivatives.
Precursor for Complex Organic Molecules
Beyond heterocyclic synthesis, this compound is a foundational element for building a variety of complex organic molecules with significant applications.
The versatility of this compound makes it a valuable intermediate in medicinal chemistry and drug discovery. evitachem.com The various heterocyclic derivatives synthesized from this compound are often investigated for their biological activities. evitachem.com
Pyrrole-based Drug Candidates: As mentioned, the compound's structural elements are used to synthesize pyrroles that are precursors for antituberculosis lead candidates like BM212 and BM533. nih.govresearchgate.net Other synthesized pyrrole derivatives have shown potential as selective COX-2 inhibitors and possess analgesic and anti-inflammatory activity. nih.govjst.go.jp The 1,3-diaryl-pyrrole skeleton has also been identified as a promising lead structure for developing selective butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease treatment. nih.gov
Indole-based Therapeutics: The indole motif, accessible from oxobutanenitrile precursors, is a cornerstone in pharmaceutical research, forming the core of numerous drugs with anticancer, antimicrobial, and antiviral properties. acs.orgopenmedicinalchemistryjournal.comnih.gov
Other Bioactive Molecules: The ability to generate diverse molecular scaffolds allows for the creation of compound libraries for screening against various biological targets. evitachem.com
| Derivative Class | Potential Therapeutic Application |
| Pyrroles | Antituberculosis, Anti-inflammatory (COX-2), Analgesic, BChE Inhibition (Alzheimer's) nih.govresearchgate.netjst.go.jpnih.gov |
| Indoles | Anticancer, Antimicrobial, Antiviral acs.orgopenmedicinalchemistryjournal.comnih.gov |
| Isoxazolines | Anti-inflammatory, Antimicrobial, Antiviral jocpr.comresearchgate.netmdpi.com |
This table highlights the pharmaceutical potential of molecules derived from this compound.
The heterocyclic systems derived from this compound are also prominent in the agrochemical industry.
Pyrrole-based Agrochemicals: Certain substituted pyrrole-3-carbonitrile derivatives are explored for their potential use as pesticides or herbicides. nih.govontosight.ai
Isoxazoline-based Agrochemicals: The isoxazoline scaffold is particularly significant in the development of modern pesticides. acs.orgnih.gov Numerous commercial insecticides and acaricides are based on the isoxazoline structure, which typically acts by inhibiting GABA-gated chloride channels in insects. researchgate.net The synthetic accessibility of isoxazolines from precursors like this compound makes it a valuable starting point for discovering new crop protection agents. jocpr.comresearchgate.netacs.org
Due to its unique structural properties and reactivity, this compound and its derivatives are used in the production of various specialty chemicals. evitachem.com Its role as a versatile building block allows for the synthesis of complex molecules used in materials science, such as dyes and polymers. evitachem.com The heterocyclic derivatives can possess interesting optoelectronic properties, making them candidates for use in advanced materials. nih.gov
Functional Group Interconversions of the Nitrile and Ketone Moieties
The synthetic versatility of this compound is significantly enhanced by the presence of two key reactive sites: the nitrile and the ketone functional groups. These moieties can undergo a variety of transformations, allowing for their interconversion into other functional groups, thereby opening pathways to a diverse range of derivatives. The reactivity of each group can often be selectively targeted through the careful choice of reagents and reaction conditions.
The nitrile group is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. openstax.org Similarly, the carbonyl carbon of the ketone group is electrophilic. This dual reactivity allows this compound to serve as a versatile precursor in multi-step syntheses.
Reactions of the Nitrile Group
The nitrile functionality can be converted into several other important chemical groups, including amines and carboxylic acids.
Reduction to Primary Amines: The reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically employed for this transformation. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. openstax.orglibretexts.org This conversion is a valuable step for introducing a basic amino group, which can be a key feature in pharmacologically active molecules.
Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions to yield a carboxylic acid. openstax.orglibretexts.org This reaction first produces an intermediate amide, which is then further hydrolyzed. openstax.org This transformation is fundamental for converting the nitrile into a carboxylic acid functionality, significantly altering the molecule's chemical properties and enabling further derivatization, such as esterification or amidation. In some cases, under basic conditions, the hydrolytic cleavage of the cyano group can occur. acs.orgacs.org
Reactions of the Ketone Group
The ketone group is readily transformed into alcohols and can participate in addition reactions.
Reduction to Secondary Alcohols: The ketone's carbonyl group can be selectively reduced to a secondary alcohol using various reducing agents. evitachem.com Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). evitachem.comimperial.ac.uk This reaction introduces a hydroxyl group, which can then be used for further functionalization, such as conversion into halides or sulfonates, or used in ester formation. ub.edu
Addition of Organometallic Reagents: The ketone can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This reaction involves the nucleophilic attack of the organometallic's carbanion on the electrophilic carbonyl carbon, followed by an aqueous workup. libretexts.org This allows for the formation of a new carbon-carbon bond, extending the carbon skeleton of the original molecule.
The interconversions of the nitrile and ketone groups are summarized in the table below.
| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Nitrile | Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine |
| Nitrile | Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid |
| Ketone | Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
| Ketone | Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |
These functional group interconversions highlight the role of this compound as a valuable and flexible building block in organic synthesis, providing access to a wide array of more complex molecular architectures.
Advanced Characterization Techniques and Spectroscopic Analysis in Research Beyond Basic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(4-Chlorophenyl)-3-oxobutanenitrile, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanenitrile chain.
Based on the analysis of structurally similar compounds, such as 4-(3-chlorophenyl)-4-oxobutanenitrile, the aromatic protons of the 4-chlorophenyl group are anticipated to appear as a set of doublets in the downfield region of the spectrum, typically between δ 7.5 and 8.0 ppm. The protons of the methylene (B1212753) group adjacent to the carbonyl group (C4) would likely resonate as a triplet, while the methylene group adjacent to the nitrile group (C2) would also appear as a triplet, both in the aliphatic region of the spectrum. The exact chemical shifts and coupling constants are influenced by the solvent used for the analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic CH | 7.8 - 8.0 | Doublet | ~ 8.5 |
| Aromatic CH | 7.4 - 7.6 | Doublet | ~ 8.5 |
| -CH₂-C=O | ~ 3.2 - 3.4 | Triplet | ~ 6.5 |
| -CH₂-CN | ~ 2.8 - 3.0 | Triplet | ~ 6.5 |
Note: The predicted data is based on analogous compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the two aliphatic methylene carbons.
The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 190-200 ppm. The nitrile carbon (-C≡N) usually appears around δ 115-120 ppm. The carbons of the 4-chlorophenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon atom directly bonded to the chlorine atom showing a characteristic chemical shift. The two methylene carbons in the aliphatic chain will have signals in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 195 - 200 |
| C-Cl (Aromatic) | 138 - 142 |
| C-H (Aromatic) | 128 - 132 |
| C-C=O (Aromatic) | 134 - 137 |
| -C≡N | 116 - 120 |
| -CH₂-C=O | 38 - 42 |
| -CH₂-CN | 25 - 30 |
Note: The predicted data is based on analogous compounds and general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
While not directly applicable to this compound itself, heteronuclear NMR techniques such as ³¹P-NMR and ¹⁹F NMR are invaluable for the characterization of derivatives of this compound. For instance, in the study of organophosphorus derivatives, ³¹P-NMR provides crucial information about the chemical environment of phosphorus atoms. Similarly, if fluorine-containing derivatives were synthesized, ¹⁹F NMR would be an essential tool for their structural elucidation, offering high sensitivity and a wide chemical shift range.
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected in the region of 1680-1700 cm⁻¹. The C≡N stretching vibration of the nitrile group should appear as a sharp, medium-intensity band around 2240-2260 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring are expected in the 1400-1600 cm⁻¹ region, and a strong band corresponding to the C-Cl stretching vibration should be present in the fingerprint region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | 2260 - 2240 | Medium, Sharp |
| C=O Stretch (Ketone) | 1700 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| C-Cl Stretch | 800 - 600 | Strong |
Note: The predicted data is based on characteristic IR absorption frequencies for the respective functional groups.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).
The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for ketones is the alpha-cleavage, which would involve the breaking of the bond between the carbonyl carbon and the adjacent carbon atom. This could lead to the formation of a 4-chlorobenzoyl cation ([C₇H₄ClO]⁺) with a characteristic m/z value. Another likely fragmentation pathway would be the loss of small neutral molecules, such as CO or HCN. The analysis of these fragment ions allows for the reconstruction of the molecular structure and confirmation of the compound's identity. The presence of the 4-chlorophenyl group would be strongly indicated by fragment ions corresponding to the chlorophenyl moiety.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the theoretical monoisotopic mass is 193.02943 Da. An HRMS analysis would aim to experimentally verify this value to within a few parts per million (ppm), confirming the elemental composition of C₁₀H₈ClNO. While predicted collision cross section values for various adducts of this molecule are available, specific experimental HRMS data from peer-reviewed research for the exact mass determination of this compound is not readily found in the public scientific literature.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 194.03671 | 140.4 |
| [M+Na]⁺ | 216.01865 | 151.4 |
| [M-H]⁻ | 192.02215 | 143.7 |
| [M+NH₄]⁺ | 211.06325 | 158.9 |
| [M+K]⁺ | 231.99259 | 146.3 |
Note: This data is based on theoretical predictions and not experimental HRMS results.
X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis
X-ray diffraction is an indispensable technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This analysis provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state, as well as details about the crystal packing and intermolecular interactions.
Despite the importance of this technique for unambiguous structural proof, publicly accessible crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this compound, have not been reported in scientific databases or research articles. Such a study would provide invaluable insight into the molecule's solid-state conformation and the influence of the chlorophenyl and nitrile functional groups on its crystal lattice structure.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula to verify its purity and elemental composition.
The theoretical elemental composition of this compound (C₁₀H₈ClNO) is as follows:
Carbon (C): 62.03%
Hydrogen (H): 4.16%
Chlorine (Cl): 18.31%
Nitrogen (N): 7.23%
Oxygen (O): 8.26%
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 62.03% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.16% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.31% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.23% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.26% |
| Total | 193.633 | 100.00% |
While this technique is standard for the characterization of novel compounds, specific, published experimental results from elemental analysis performed on a verified sample of this compound are not available in the surveyed scientific literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic landscape of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related properties of a chemical system.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the conformation with the minimum energy. nih.gov For a molecule like 4-(4-Chlorophenyl)-3-oxobutanenitrile, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net
This optimization is the foundational step for further analysis of the molecule's electronic properties. nih.gov By mapping the electron density, DFT can elucidate the electronic distribution, revealing insights into the molecule's reactivity and intermolecular interaction potential. mdpi.com
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org One of the most common post-Hartree-Fock ab initio methods is Møller–Plesset perturbation theory, particularly at the second order (MP2). wikipedia.org
The MP2 method improves upon the simpler Hartree-Fock approximation by incorporating electron correlation, which accounts for the interactions between individual electrons. wikipedia.org This inclusion provides a more accurate description of the molecule's energy and properties. While computationally more demanding than DFT, MP2 calculations are valuable for small to medium-sized systems to obtain high-accuracy results for energies and structures, serving as a benchmark for other methods. smu.edu
Theoretical vibrational frequency analysis is a computational technique used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.com Performed after geometry optimization, this analysis calculates the frequencies of the normal modes of vibration, which correspond to the stretching, bending, and twisting motions of atoms within the molecule. nih.gov
DFT calculations are commonly employed for this purpose. nih.govcyberleninka.ru The predicted frequencies and their intensities help in the assignment of experimental spectral bands to specific functional groups. xisdxjxsu.asianih.gov For this compound, this analysis can identify characteristic vibrations of the carbonyl (C=O) group, the nitrile (C≡N) group, the chlorophenyl ring, and the aliphatic chain.
| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C≡N (Nitrile) | Stretching | 2240 - 2260 |
| C=O (Ketone) | Stretching | 1670 - 1690 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-Cl (Aromatic) | Stretching | 1080 - 1100 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. nih.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. nih.gov These energies are used to calculate various global reactivity descriptors. nih.gov
| Parameter | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating polarizability. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
Molecular Modeling and Docking Studies for Interaction Profiles
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. mdpi.comd-nb.infonih.gov
For compounds structurally related to this compound, docking studies have been performed to evaluate their potential as therapeutic agents. For instance, a study on 4-aryl-2-alkylphosphonomethyl-4-oxobutanenitriles investigated their binding interactions with the SARS Coronavirus Main Proteinase (3CLpro) and the Human Progesterone Receptor to explore their potential antiviral and anticancer activities. mdpi.com Such studies analyze non-covalent interactions like hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues to estimate the binding energy, with more negative values indicating a stronger, more favorable interaction. mdpi.commdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or property-based descriptors of a set of compounds with a particular physicochemical property or biological activity. nih.gov The goal is to develop a mathematical model that can predict the property of interest for new, untested compounds based solely on their chemical structure. researchgate.net
For a class of compounds like substituted benzonitriles or acetonitriles, a QSPR model could be developed to predict properties such as toxicity, receptor binding affinity, or metabolic stability. nih.govijpsr.info These models are built by calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) for a series of related compounds and then using statistical methods, like partial least-squares regression, to create a predictive equation. nih.gov For example, 3D-QSAR studies on (benzothiazole-2-yl) acetonitrile (B52724) derivatives were successful in developing predictive models for their inhibitory activity against c-Jun N-terminal kinase-3 (JNK3). nih.govresearchgate.net Such models are valuable tools for guiding the design and optimization of new molecules with desired properties.
Analysis of Intermolecular Interactions and Crystal Packing of this compound
Detailed computational and crystallographic studies on the intermolecular interactions and crystal packing of this compound, specifically utilizing advanced theoretical methods such as PIXEL (Packed Crystal Energy Landscapes) or QTAIM (Quantum Theory of Atoms in Molecules), are not extensively available in the current body of scientific literature.
While the molecular structure of this compound can be predicted and its basic properties are cataloged in chemical databases, in-depth experimental crystallographic analysis and sophisticated computational modeling of its solid-state architecture have not been publicly reported. Such studies are crucial for a comprehensive understanding of how individual molecules of this compound arrange themselves in a crystalline solid and the nature of the non-covalent forces that govern this organization.
Theoretical and computational chemistry offers powerful tools to investigate these phenomena. The PIXEL method, for instance, allows for the calculation of intermolecular interaction energies, partitioning them into coulombic, polarization, dispersion, and repulsion components. This provides a detailed quantitative picture of the forces holding the crystal lattice together. Similarly, QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions by analyzing the topology of the electron density, identifying bond critical points, and quantifying the strength and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.
In the absence of specific research on this compound, a general discussion of the potential intermolecular interactions can be hypothesized based on its molecular structure. The molecule possesses several features that could contribute to its crystal packing:
The chlorophenyl group: The chlorine atom can participate in halogen bonding (C-Cl···O or C-Cl···N), where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. The phenyl ring itself is capable of engaging in π-π stacking and C-H···π interactions.
The oxo group: The carbonyl oxygen is a potential hydrogen bond acceptor, capable of forming C-H···O interactions with hydrogens from neighboring molecules.
Dipole-dipole interactions: The polar nature of the carbonyl and nitrile groups, as well as the carbon-chlorine bond, would lead to significant dipole-dipole interactions that contribute to the stability of the crystal lattice.
A complete and accurate analysis, however, would necessitate experimental single-crystal X-ray diffraction data to determine the precise three-dimensional arrangement of the molecules in the unit cell. This experimental structure would then serve as the basis for high-level computational studies using methods like PIXEL and QTAIM to dissect and quantify the energetic contributions of the various intermolecular forces at play.
Until such studies are conducted and published, a detailed, data-driven account of the intermolecular interactions and crystal packing of this compound remains an area for future research.
Concluding Remarks and Future Research Directions
Summary of Key Academic Research Findings
Academic research on β-ketonitriles has established them as pivotal building blocks in synthetic chemistry. rsc.orgnih.gov These compounds are recognized as precursors for molecules with potential anti-cancer, anti-inflammatory, and anti-HIV properties. nih.gov The core reactivity of the 2-(4-chlorophenyl)-3-oxobutanenitrile (B1294653) scaffold stems from its multiple functional groups: the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the nucleophilic α-carbon (after deprotonation).
Key research findings for this class of compounds include:
Heterocyclic Synthesis: β-Ketonitriles are extensively used in the synthesis of a diverse range of heterocycles. Common transformations include the Hantzsch pyridine synthesis, and reactions to form pyrazoles, pyrimidines, and furans. nih.gov For instance, the reaction of β-ketonitriles with hydrazine (B178648) derivatives is a classical and efficient route to 5-aminopyrazoles, which are themselves important intermediates for more complex fused heterocyclic systems like pyrazolopyrimidinones. nih.gov
Multi-Component Reactions (MCRs): The high reactivity of the scaffold makes it an ideal substrate for MCRs, which allow for the construction of complex molecular frameworks in a single step. This has been demonstrated in the synthesis of highly substituted pyrroles, which serve as the core for various drug candidates. mdpi.com
Asymmetric Transformations: The ketone functionality can be targeted for stereoselective reactions. For example, asymmetric reduction of β-ketonitriles using recombinant carbonyl reductase enzymes can produce optically pure (R)-β-hydroxy nitriles, which are valuable chiral building blocks for pharmaceuticals. nih.gov
Synthesis Methods: Traditional synthesis of α-aryl-β-ketonitriles often involves a Claisen-type condensation between an appropriately substituted arylacetonitrile (e.g., 4-chlorophenylacetonitrile) and an acylating agent like ethyl acetate (B1210297), using a strong base. orgsyn.org More contemporary methods, such as palladium-catalyzed carbonylative α-arylation, offer alternative routes. acsgcipr.orgdntb.gov.ua
The presence of the 4-chlorophenyl group in 2-(4-chlorophenyl)-3-oxobutanenitrile is particularly significant. This moiety is a common feature in many bioactive molecules and can influence the compound's electronic properties, lipophilicity, and metabolic stability, making its derivatives interesting candidates for medicinal chemistry exploration. nih.gov
Unexplored Reactivity and Transformation Pathways of 2-(4-Chlorophenyl)-3-oxobutanenitrile
Despite the well-documented utility of β-ketonitriles, specific unexplored avenues for 2-(4-chlorophenyl)-3-oxobutanenitrile remain. Its trifunctional nature suggests that novel reaction cascades and domino sequences could be designed.
Future research could investigate:
Novel Cyclizations: While reactions with simple hydrazines are known, exploring reactions with more complex binucleophiles could lead to novel fused heterocyclic systems. For example, intramolecular cyclization pathways, similar to those seen in related systems to form indolinones, could be explored by introducing appropriate functional groups on the chlorophenyl ring. acs.org
Metal-Catalyzed Transformations: The use of transition metal catalysis to activate different parts of the molecule is a promising area. For instance, reactions could be designed that involve C-H activation of the aryl ring or directed coupling reactions involving the nitrile or keto group.
Radical Chemistry: Recent advances in N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have opened new pathways for synthesizing complex β-ketonitriles. acs.org Investigating the participation of 2-(4-chlorophenyl)-3-oxobutanenitrile in such radical-based transformations could unveil new synthetic methodologies.
Reactions of the Nitrile Group: Beyond its role in cyclization, the nitrile group can be hydrolyzed to amides or carboxylic acids, or reduced to amines. A systematic study of these transformations, and the subsequent reactivity of the resulting derivatives, is currently lacking.
A summary of established and potential reaction pathways for β-ketonitriles is presented below.
| Reaction Type | Reagent/Conditions | Product Class | Potential Application |
| Condensation | Hydrazine Hydrate (B1144303) | 5-Aminopyrazoles | Synthesis of Fused Heterocycles nih.gov |
| Hantzsch Synthesis | Aldehyde, Ammonia | Dihydropyridines / Pyridines | Bioactive Heterocycles nih.gov |
| Feist-Benary Synthesis | α-Halo Ketones/Aldehydes | Furans | Synthetic Intermediates uwindsor.ca |
| Asymmetric Reduction | Carbonyl Reductase | Chiral β-Hydroxy Nitriles | Chiral Building Blocks nih.gov |
| Intramolecular Cyclization | Base, Oxidant (e.g., DMSO) | Fused Indolinones (with modified substrate) | Complex Heterocycles acs.org |
| Multi-Component Reaction | α-Hydroxyketone, Aniline (B41778) | Substituted Pyrroles | Drug Candidates mdpi.com |
Potential for Novel Derivatizations and Advanced Applications in Chemical Synthesis
The 2-(4-chlorophenyl)-3-oxobutanenitrile scaffold is primed for the creation of diverse chemical libraries for screening purposes. The potential for derivatization at multiple sites—the α-carbon, the ketone, the nitrile, and the aryl ring—offers vast synthetic possibilities.
Medicinal Chemistry Scaffolds: The synthesis of pyrano[2,3-c]pyrazoles, which have shown anti-glioma activity, has been achieved using a 1-(4-chlorophenyl)-substituted precursor in a three-component reaction. nih.gov Applying similar MCRs to 2-(4-chlorophenyl)-3-oxobutanenitrile could yield novel pyran- or pyridine-annulated systems with potential kinase inhibitory activity.
Functional Dyes and Materials: The extended conjugation present in many heterocyclic derivatives of β-ketonitriles suggests potential applications in materials science, for example, as organic dyes or fluorescent probes.
Agrochemicals: The structural motifs accessible from this precursor are also common in agrochemicals. Derivatization could lead to new candidates for herbicides or fungicides.
Advanced Intermediates: The cyano and keto groups can be used as synthetic handles for further complex modifications. For example, the conversion of the nitrile to a tetrazole ring would introduce a common carboxylic acid bioisostere, significantly altering the potential biological activity of the resulting molecule.
Computational Predictions for New Analogues and Reaction Pathways
Computational chemistry offers powerful tools to guide future research by predicting the properties and reactivity of new molecules before their synthesis.
Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of complex, multi-step reactions involving 2-(4-chlorophenyl)-3-oxobutanenitrile. mdpi.com Such studies can explain observed regioselectivity or stereoselectivity and predict the feasibility of unexplored reaction pathways, saving significant laboratory effort. diva-portal.org
Virtual Screening and Docking: New analogues designed from the parent scaffold can be virtually screened against biological targets. Molecular docking studies can predict the binding affinities and interaction modes of these derivatives with protein active sites, such as those of kinases or cyclooxygenase (COX) enzymes. nih.gov This approach can prioritize the synthesis of compounds with the highest likelihood of biological activity. For example, a computational analysis of novel acrylate analogues as potential tubulin inhibitors successfully correlated docking scores with cytotoxic effects. researchgate.net
Prediction of Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the properties (e.g., solubility, lipophilicity, potential toxicity) of a library of virtual derivatives. This would allow for the in silico optimization of drug-like characteristics.
Challenges in Mechanistic Understanding and Synthetic Efficiency
Despite the versatility of β-ketonitriles, several challenges remain in their synthesis and the mechanistic understanding of their reactions.
Synthetic Efficiency and Scalability: While classic condensation methods are well-established, they often require stoichiometric amounts of strong bases and can suffer from side reactions, such as self-condensation of the ester or hydrolysis of the nitrile. orgsyn.org Modern palladium-catalyzed methods may offer higher selectivity but can be expensive and require careful optimization to be scalable. dntb.gov.ua Developing robust, high-yielding, and scalable syntheses for α-substituted β-ketonitriles like 2-(4-chlorophenyl)-3-oxobutanenitrile remains a key challenge.
Control of Tautomerism: β-Ketonitriles exist in a keto-enol tautomeric equilibrium. The specific tautomer present under reaction conditions can dictate the reaction pathway and outcome. A deeper mechanistic understanding of how solvents, catalysts, and temperature influence this equilibrium is needed to control reactivity and improve reaction selectivity.
Access to Enantiopure Products: While enzymatic methods have shown promise for the asymmetric reduction of the ketone, developing catalytic asymmetric methods to control the stereocenter at the α-carbon during its formation is a formidable challenge, particularly for creating quaternary α-carbon centers. nih.govresearchgate.net
Q & A
Q. What analytical techniques are recommended for structural confirmation of 4-(4-Chlorophenyl)-3-oxobutanenitrile?
To confirm the structure, use a combination of NMR spectroscopy (to identify aromatic protons and nitrile/ketone functional groups), infrared spectroscopy (IR) (to detect C≡N and C=O stretching vibrations), and mass spectrometry (MS) . Mass spectral data (e.g., fragmentation patterns) can corroborate the molecular ion peak (e.g., m/z 193.01 for [M]⁺) and validate the presence of the chlorophenyl group . For tautomerism analysis, compare experimental IR/NMR data with computational predictions to distinguish between enol and nitrile forms .
Q. What synthetic routes are reported for this compound?
A common method involves condensation reactions of 4-chlorophenyl precursors with β-ketonitrile derivatives. For example, heating 3-amino-5-(4-methylphenyl)-1H-pyrazole with 2-benzoyl-3-(4-chlorophenyl)-2-propenenitrile in absolute ethanol under reflux can yield analogous β-ketonitriles . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity.
Advanced Research Questions
Q. How does tautomeric equilibria between enol and nitrile forms influence reactivity in nucleophilic reactions?
The E-isomer of the enol form is thermodynamically favored due to reduced steric hindrance and dipolar interactions, as demonstrated by computational studies . This tautomer dominates in polar solvents, increasing susceptibility to nucleophilic attack at the carbonyl group. Use solvent polarity adjustments (e.g., DMSO vs. hexane) to control tautomer distribution and reaction outcomes.
Q. What computational strategies predict tautomeric behavior and electronic properties of this compound?
Employ density functional theory (DFT) to calculate energy differences between tautomers and simulate IR/NMR spectra. Compare computed results with experimental data (e.g., bond lengths, vibrational frequencies) to validate models. Studies on analogous β-ketonitriles show that electron-withdrawing groups (e.g., Cl) stabilize the nitrile form, while electron-donating groups favor enolization .
Q. How can contradictions in spectral data for β-ketonitriles be resolved?
Discrepancies in NMR or IR data may arise from tautomerism or solvent effects. Use variable-temperature NMR to observe dynamic equilibria or employ deuterated solvents (e.g., D₂O vs. CDCl₃) to isolate solvent interactions. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Methodological Considerations
- Handling Stability : Store the compound under inert conditions (argon/glovebox) to prevent hydrolysis of the nitrile or ketone groups.
- Reaction Design : For nucleophilic additions, pre-stabilize the enol form using polar aprotic solvents (e.g., DMF) to enhance reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
